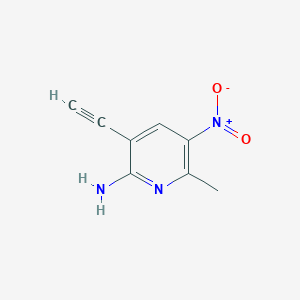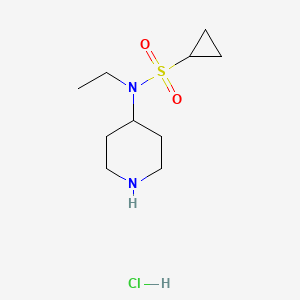
3-Ethynyl-6-methyl-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-6-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 .
Molecular Structure Analysis
The InChI code for 3-Ethynyl-6-methyl-5-nitropyridin-2-amine is 1S/C8H7N3O2/c1-3-6-4-7 (11 (12)13)5 (2)10-8 (6)9/h1,4H,2H3, (H2,9,10) .Applications De Recherche Scientifique
Chemical Synthesis and Modification 3-Ethynyl-6-methyl-5-nitropyridin-2-amine has been used as a building block in chemical synthesis. A study described the amination of 3-nitropyridine compounds through vicarious nucleophilic substitution reactions, presenting a method for the preparation of various 3- or 4-substituted-2-amino-5-nitropyridines (Bakke et al., 2001). Another study involved the oxidative amination of 3-nitropyridines, resulting in high regioselectivity and providing substituted products like 2-amino-5-nitropyridine (Bakke & Svensen, 2001).
Development of Fluorescent Probes The compound has found use in the development of fluorescent probes. Singh et al. (2020) synthesized 2-aminoethylpyridine-based fluorescent compounds, which showed potential for detecting Fe3+ and Hg2+ ions in aqueous media and biological systems, indicating its application in environmental monitoring and biochemistry (Singh et al., 2020).
Advancements in Drug Solubility Efforts to improve the solubility of drug-like compounds led to the formation of salts from compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, demonstrating the compound's relevance in enhancing the bioavailability of pharmaceuticals (Machado et al., 2013).
Study of Chemical Structures and Properties The compound has been a subject of structural analysis and property evaluation. Titi et al. (2020) conducted a comprehensive study including X-Ray crystallography and theoretical calculations to understand the geometric parameters and biological activity relevance of related compounds (Titi et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-ethynyl-6-methyl-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-3-6-4-7(11(12)13)5(2)10-8(6)9/h1,4H,2H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIKCPYIWYFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-6-methyl-5-nitropyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412716.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)



![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)